2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide
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Description
2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H19FN4O3S and its molecular weight is 402.44. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activities
Compounds structurally related to the described chemical have been synthesized and evaluated for their antitumor activities. For instance, derivatives of pyrimidine and pyrido[2,3-d]pyrimidine have shown selective antitumor activities in in vitro tests. The configuration of these compounds, including elements like ethyl and methyl groups attached to the pyrimidine ring, plays a significant role in their biological activity. Research indicates that such compounds have potential as selective agents against various cancer cell lines due to their ability to interact with biological targets in a selective manner (Xiong Jing, 2011).
Radioligand Imaging
Another application is in the development of selective radioligands for imaging purposes, such as positron emission tomography (PET). Derivatives with fluorine atoms in their structure have been synthesized for labeling with fluorine-18, a radioactive isotope used in PET imaging. This research is particularly relevant for imaging of the translocator protein (18 kDa), with potential applications in the study of neurological diseases and inflammation (F. Dollé et al., 2008).
Antimicrobial and Antiprotozoal Activities
Research into N-substituted 2-(6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-oxoacetamides has demonstrated low antibacterial and antitumor activities, suggesting potential for further development into antimicrobial agents (S. Gasparyan et al., 2016). These studies highlight the diversity of biological activities exhibited by compounds within this structural class and underscore the importance of continued research to explore their full therapeutic potential.
Molecular Docking and Density Functional Theory (DFT) Studies
Compounds within this family have also been subjected to molecular docking and DFT studies to explore their potential interactions with biological targets and to understand their electronic structures. Such studies are essential for drug design, allowing for the optimization of compound structures to improve their efficacy and selectivity for specific biological targets (Asmaa M. Fahim et al., 2019).
Properties
IUPAC Name |
2-(6-ethyl-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3S/c1-4-11-9-21-17-15(18(26)24(3)19(27)23(17)2)16(11)28-10-14(25)22-13-8-6-5-7-12(13)20/h5-9H,4,10H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CONPAOZHJAOQSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1SCC(=O)NC3=CC=CC=C3F)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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